- Synthetic Strategies for Thienopyrrolidinones as ways to make Modified Thiolutin, 2006, , ,
Cas no 89499-43-4 (Methyl 4-aminothiophene-2-carboxylate)
Methyl 4-aminothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-aminothiophene-2-carboxylate
- 2-Thiophenecarboxylicacid, 4-amino-, methyl ester
- 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- 4-Aminothiophene-2-carboxylic acid methyl ester
- Methyl 4-amino-2-thiophenecarboxylate
- 2-Thiophenecarboxylic acid, 4-amino-, methyl ester
- ALBB-028479
- SCHEMBL234370
- DTXSID70444614
- PB47732
- HCRQNZWIOUMCOW-UHFFFAOYSA-N
- AKOS005145997
- CS-W003378
- MFCD07368326
- Z1198172172
- Methyl4-Aminothiophene-2-carboxylate
- EN300-94789
- 2-thiophenecarboxylic acid, 4-amino-, methyl ester, hydrochloride
- 89499-43-4
- DB-006663
- FS-3078
- SY026160
- J-522308
-
- MDL: MFCD07368326
- Inchi: 1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3
- InChI Key: HCRQNZWIOUMCOW-UHFFFAOYSA-N
- SMILES: O=C(C1=CC(N)=CS1)OC
Computed Properties
- Exact Mass: 157.02000
- Monoisotopic Mass: 157.019749
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 82-84 ºC
- Boiling Point: 318.918 °C at 760 mmHg
- Flash Point: 146.677 °C
- Refractive Index: 1.598
- Solubility: Slightly soluble (3.5 g/l) (25 º C),
- PSA: 80.56000
- LogP: 1.69810
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Methyl 4-aminothiophene-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Methyl 4-aminothiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-aminothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199921-1g |
Methyl 4-aminothiophene-2-carboxylate |
89499-43-4 | 98% | 1g |
$104 | 2021-08-05 | |
| Chemenu | CM199921-5g |
Methyl 4-aminothiophene-2-carboxylate |
89499-43-4 | 98% | 5g |
$309 | 2021-08-05 | |
| Chemenu | CM199921-10g |
Methyl 4-aminothiophene-2-carboxylate |
89499-43-4 | 98% | 10g |
$491 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XD541-200mg |
Methyl 4-aminothiophene-2-carboxylate |
89499-43-4 | 98% | 200mg |
136.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68260-5g |
Methyl 4-aminothiophene-2-carboxylate |
89499-43-4 | 5g |
¥1566.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68260-1g |
Methyl 4-aminothiophene-2-carboxylate |
89499-43-4 | 1g |
¥376.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68260-250mg |
Methyl 4-aminothiophene-2-carboxylate |
89499-43-4 | 250mg |
¥146.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M832679-5g |
Methyl 4-aminothiophene-2-carboxylate |
89499-43-4 | 95% | 5g |
1,740.60 | 2021-05-17 | |
| Matrix Scientific | 074456-500mg |
Methyl 4-aminothiophene-2-carboxylate, 95+% |
89499-43-4 | 95+% | 500mg |
$115.00 | 2023-09-05 | |
| Matrix Scientific | 074456-1g |
Methyl 4-aminothiophene-2-carboxylate, 95+% |
89499-43-4 | 95+% | 1g |
$200.00 | 2023-09-05 |
Methyl 4-aminothiophene-2-carboxylate Production Method
Production Method 1
Production Method 2
- Synthesis, DNA-binding properties, and antitumor activity of novel distamycin derivatives, Journal of Medicinal Chemistry, 1989, 32(4), 774-8
Production Method 3
- A rapid conversion of 3-oxothiolanes into 3-aminothiophenes, Synthetic Communications, 2002, 32(16), 2565-2568
Production Method 4
- Reductive acetylation of nitrocarboxylic acids or esters of the thiophene and furan series, Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1626-9
Production Method 5
- 5-tert-Butyl-2-hydroxy-1,4-benzoquinone, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3
Methyl 4-aminothiophene-2-carboxylate Raw materials
- Methyl 4-nitrothiophene-2-carboxylate
- 4-Amino-2-thiophenecarboxylic Acid
- 2-Thiophenecarboxylicacid, tetrahydro-4-oxo-, methyl ester
- Methyl 4-[[5-(1,1-dimethylethyl)-2,4-dihydroxyphenyl]amino]-2-thiophenecarboxylate
Methyl 4-aminothiophene-2-carboxylate Preparation Products
Methyl 4-aminothiophene-2-carboxylate Suppliers
Methyl 4-aminothiophene-2-carboxylate Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Methyl 4-aminothiophene-2-carboxylate
Methyl 4-Aminothiophene-2-Carboxylate: A Comprehensive Overview
Methyl 4-aminothiophene-2-carboxylate, also known by its CAS number 89499-43-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophenes, which are heterocyclic aromatic compounds with a five-membered ring containing one sulfur atom. The presence of an amino group (-NH2) at the 4-position and a methyl ester (-COOCH3) at the 2-position makes this compound unique and versatile for various applications.
The structure of methyl 4-aminothiophene-2-carboxylate is characterized by its thiophene ring, which exhibits aromaticity due to the conjugation of π-electrons. The amino group at position 4 imparts nucleophilic properties, while the methyl ester at position 2 introduces an electron-withdrawing effect. This combination of functional groups makes the compound suitable for a wide range of chemical reactions, including nucleophilic substitutions, additions, and condensations.
Recent studies have highlighted the potential of methyl 4-aminothiophene-2-carboxylate in the synthesis of advanced materials. For instance, researchers have explored its use in the preparation of conductive polymers and organic semiconductors. The thiophene moiety is known to contribute to the electronic properties of such materials, making them ideal for applications in flexible electronics and optoelectronic devices.
In addition to its role in materials science, methyl 4-aminothiophene-2-carboxylate has been investigated for its biological activity. Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a potential candidate for drug development. However, further research is required to fully understand its pharmacokinetics and toxicity profile.
The synthesis of methyl 4-aminothiophene-2-carboxylate typically involves multi-step processes that include the formation of the thiophene ring followed by functionalization with amino and ester groups. One common approach is the use of sulfur-containing precursors such as thiourea or thioamides, which undergo cyclization reactions under specific conditions to form the thiophene core.
Another area where methyl 4-aminothiophene-2-carboxylate has shown promise is in catalysis. Its ability to act as a ligand in transition metal complexes has been explored for various catalytic applications, including olefin polymerization and cross-coupling reactions. The nitrogen atom in the amino group can coordinate with metal centers, facilitating catalytic cycles.
Furthermore, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing methyl 4-aminothiophene-2-carboxylate. These methods often involve the use of biodegradable solvents or renewable feedstocks, aligning with global efforts to reduce environmental impact.
In conclusion, methyl 4-aminothiophene-2-carboxylate (CAS No: 89499-43-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable building block for synthesizing advanced materials and exploring novel chemical reactions. As research continues to uncover new properties and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.
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